(R)-2-((tert-Butoxycarbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)propanoic acid
Overview
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)propanoic acid is a useful research compound. Its molecular formula is C21H34N2O6 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediates
- This compound serves as a key intermediate in the synthesis of natural products like Biotin, a water-soluble vitamin crucial in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids. Its synthesis from L-cystine has been achieved with an overall yield of 67% (Qin et al., 2014).
- It is also involved in the enantioselective synthesis of neuroexcitant analogues like ATPA, showcasing its utility in creating compounds with potential neurological implications (Pajouhesh et al., 2000).
- The compound has been used in the synthesis of renin inhibitory peptides, indicating its potential in cardiovascular research (Thaisrivongs et al., 1987).
Chemical Synthesis and Reactions
- Its derivatives, like (R)-methyl 2-((tert-butoxycarbonyl) amino)propanoate, have been synthesized with high stereoselectivity, indicating its role in producing β,γ-unsaturated α-amino acids (Hua-jian, 2009).
- The compound's involvement in the enantioselective alkylation process has been studied, contributing to the synthesis of complex amino acid derivatives (Shirakawa et al., 2014).
- Additionally, it has been used in large-scale syntheses of compounds from L-aspartic acid, showcasing its scalability and versatility in organic synthesis (Yoshida et al., 1996).
Biomedical Applications
- Research has demonstrated the use of its derivatives in synthesizing compounds with antimicrobial activities, highlighting its potential in developing new antibiotics (Pund et al., 2020).
- Studies on its structural analogues have provided insights into the conformation-stabilizing function of weak intermolecular bonding, crucial for understanding protein folding and drug design (Gebreslasie et al., 2011).
Properties
IUPAC Name |
3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O6/c1-12(2)8-13(17-15(24)9-21(6,7)10-16(17)25)22-11-14(18(26)27)23-19(28)29-20(3,4)5/h12,14,24H,8-11H2,1-7H3,(H,23,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBQVRIAZPSAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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